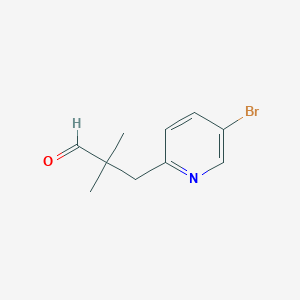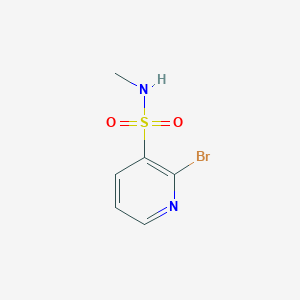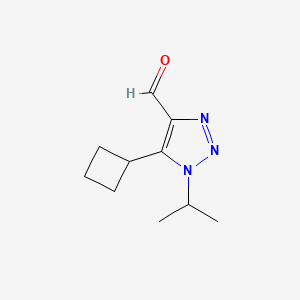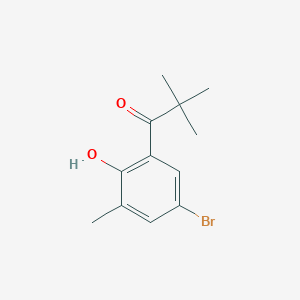
1-(5-Bromo-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one is an organic compound with the molecular formula C12H15BrO2 It is a derivative of acetophenone, featuring a bromine atom, a hydroxyl group, and a methyl group on the phenyl ring, along with a dimethylpropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one typically involves the bromination of 2-hydroxy-3-methylacetophenone followed by the introduction of the dimethylpropanone group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out under controlled temperatures to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 5-bromo-2-hydroxy-3-methylbenzoic acid.
Reduction: Formation of 1-(5-bromo-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-ol.
Substitution: Formation of 1-(5-azido-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one.
Scientific Research Applications
1-(5-Bromo-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and bromine groups on the phenyl ring can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to target proteins or enzymes. The dimethylpropanone moiety can also interact with hydrophobic pockets in biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-2-hydroxyphenyl)-2,2-dimethylpropan-1-one
- 1-(5-Bromo-3-methylphenyl)-2,2-dimethylpropan-1-one
- 1-(5-Chloro-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one
Uniqueness
1-(5-Bromo-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one is unique due to the specific positioning of the bromine, hydroxyl, and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the dimethylpropanone moiety further distinguishes it from other similar compounds, providing unique steric and electronic properties that can be leveraged in various applications.
Properties
Molecular Formula |
C12H15BrO2 |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
1-(5-bromo-2-hydroxy-3-methylphenyl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C12H15BrO2/c1-7-5-8(13)6-9(10(7)14)11(15)12(2,3)4/h5-6,14H,1-4H3 |
InChI Key |
ZYEXYJATKWIEFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)C(C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


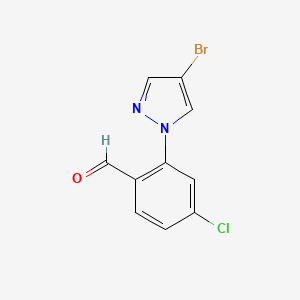
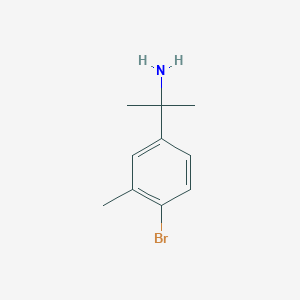
![5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2-oxazole](/img/structure/B13273894.png)
![3-[(Phenylsulfanyl)methyl]azetidine](/img/structure/B13273899.png)
![4-[(2,4,6-Trichlorophenoxy)methyl]aniline](/img/structure/B13273905.png)
amine](/img/structure/B13273906.png)
![2-(2-{[(5-Bromothiophen-2-yl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B13273908.png)
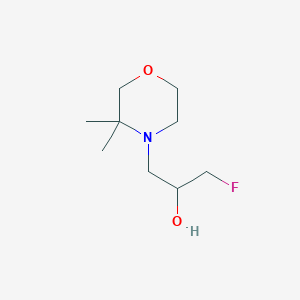
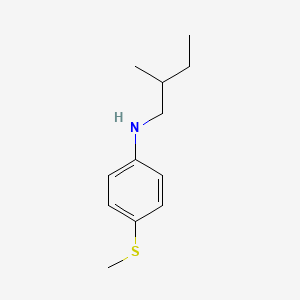

![4-[(Heptan-2-yl)amino]pentan-1-ol](/img/structure/B13273930.png)
